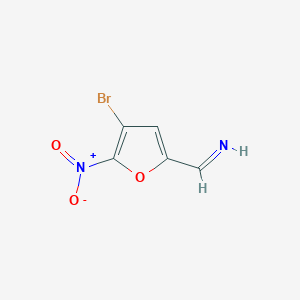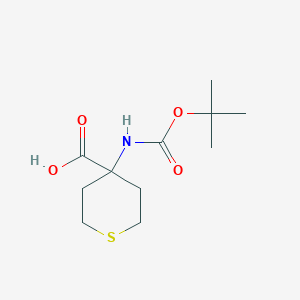
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine
描述
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine: is a chemical compound with the molecular formula C7H5Cl2F3N2O2S and a molecular weight of 309.09 g/mol . This compound is known for its unique structural features, including the presence of dichloro, trifluoromethylsulfonyl, and phenylhydrazine groups, which contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine typically involves the reaction of 2,6-dichloro-4-(trifluoromethylsulfonyl)benzene with hydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
化学反应分析
Types of Reactions: 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Condensation Reactions: It can react with carbonyl compounds to form hydrazones and related derivatives.
Oxidation and Reduction Reactions: The hydrazine group can undergo oxidation to form azo compounds or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Condensation: Carbonyl compounds like aldehydes or ketones in the presence of acidic or basic catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrazones: Formed from condensation reactions with carbonyl compounds.
Azo Compounds: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
科学研究应用
2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine involves its interaction with molecular targets through its functional groups. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound’s dichloro and trifluoromethylsulfonyl groups contribute to its reactivity and specificity towards certain molecular targets.
相似化合物的比较
- 2,6-Dichloro-4-(trifluoromethyl)phenylhydrazine
- 2,6-Dichloro-4-(methylsulfonyl)phenylhydrazine
- 2,6-Dichloro-4-(trifluoromethylsulfonyl)aniline
Uniqueness: 2,6-Dichloro-4-(trifluoromethylsulfonyl)phenylhydrazine is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
属性
IUPAC Name |
[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2F3N2O2S/c8-4-1-3(2-5(9)6(4)14-13)17(15,16)7(10,11)12/h1-2,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENZSUIQLCICJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545834 | |
| Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-74-6 | |
| Record name | [2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)


![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)




![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)



